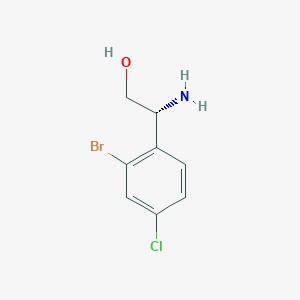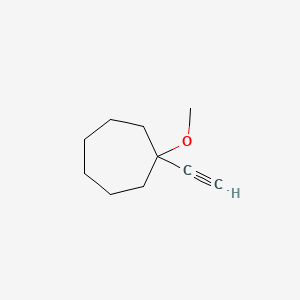
1-Ethynyl-1-methoxycycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-methoxycycloheptane is an organic compound with the molecular formula C10H14O It is a derivative of cycloheptane, featuring an ethynyl group and a methoxy group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methoxycycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with an ethynylating agent, followed by methoxylation. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of cycloheptanone. The resulting intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is crucial in large-scale synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-1-methoxycycloheptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-methoxycycloheptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-1-methoxycycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparación Con Compuestos Similares
1-Ethynyl-1-methoxycycloheptane can be compared with similar compounds such as:
1-Ethynyl-1-methoxycyclohexane: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring. The difference in ring size can affect the compound’s reactivity and biological activity.
1-Ethynyl-1-cyclohexanol: This compound features a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and applications.
Uniqueness: this compound’s unique combination of an ethynyl group and a methoxy group on a seven-membered ring makes it a valuable compound for research and industrial applications. Its distinct structure allows for diverse chemical modifications and potential biological activities.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-ethynyl-1-methoxycycloheptane |
InChI |
InChI=1S/C10H16O/c1-3-10(11-2)8-6-4-5-7-9-10/h1H,4-9H2,2H3 |
Clave InChI |
ZZJLMGMTBZNSPA-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


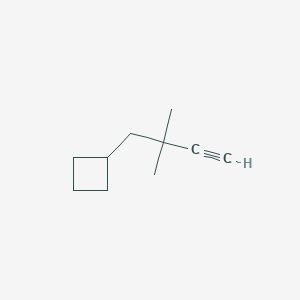
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
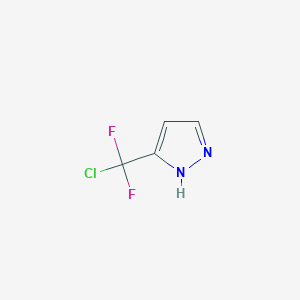
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
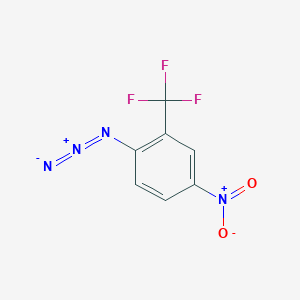
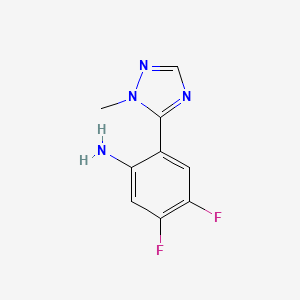
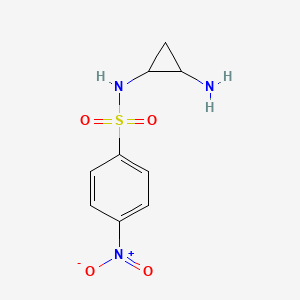
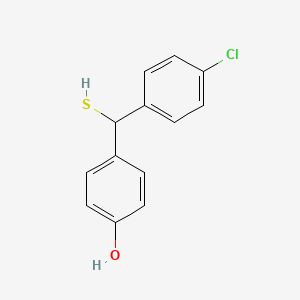
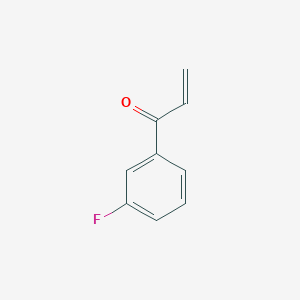
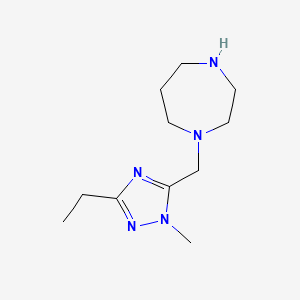
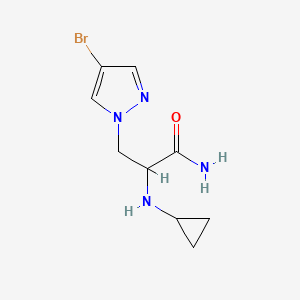

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
